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L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-oxocyclopentanecarboxylate (CAS No. 10472-24-9), a versatile synthetic intermediate.[1]
[2] This bifunctional cyclopentanone derivative is a critical precursor in the synthesis of complex
molecules, including prostaglandins.[1] The following sections detail its key spectroscopic
characteristics and the experimental protocols for their acquisition, offering a valuable resource
for compound identification, purity assessment, and reaction monitoring.

Physicochemical Properties

Methyl 2-oxocyclopentanecarboxylate is a clear, colorless to slightly yellow liquid.[2] It has a
molecular formula of C7H1003 and a molecular weight of 142.15 g/mol .[2][3]

Property

Value

Molecular Formula

C7H1003][2]

Molecular Weight 142.15 g/mol [2][3]
Boiling Point 105 °C at 19 mmHg[2][4]
Density 1.145 g/mL at 25 °C[2][4]

Refractive Index (n20/D)

1.456[2][4]
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Spectroscopic Data

The structural features of methyl 2-oxocyclopentanecarboxylate, including a ketone, an

ester, and a five-membered ring, give rise to a characteristic spectroscopic fingerprint. As a 3-

keto ester, it can exist in tautomeric equilibrium with its enol form, which may be reflected in the

spectroscopic data depending on the solvent and conditions.[1]

'H NMR Spectroscopy

The proton nuclear magnetic resonance (*H NMR) spectrum provides information about the

chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.7 Singlet 3H -OCHs
~3.4 Triplet 1H -CH(CO2CHs)-
~25-1.9 Multiplet 6H -CH2- (ring)

Note: Specific chemical shifts can vary depending on the solvent and concentration.[1]

13C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (33C NMR) spectroscopy identifies the different carbon

environments within the molecule.

Chemical Shift (6) ppm

Assighment

~200-210 C=0 (Ketone)

~170 C=0 (Ester)

~50-55 -OCHs

~45-50 -CH(CO2CHs3)-
~20-40 -CHz- (ring carbons)
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Note: The exact chemical shifts are predictive and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5]
Esters are characterized by a strong carbonyl (C=0) stretch and two C-O stretching bands.[5]

[6]

Wavenumber (cm—?) Intensity Assignment
~1750-1735 Strong, Sharp C=0 Stretch (Ester)
~1725-1705 Strong, Sharp C=0 Stretch (Ketone)
~1300-1000 Strong C-O Stretches
~2960-2850 Medium C-H Stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.[1] In electron ionization (EI) mass spectrometry, the molecular ion peak
([M]*e) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

m/z Interpretation

142 Molecular lon ([M]*e)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Sample Preparation

o Sample Preparation: Dissolve approximately 5-20 mg of methyl 2-
oxocyclopentanecarboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs) in a
clean, dry 5 mm NMR tube.[7]
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o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0O ppm).

e Homogenization: Gently vortex the tube to ensure a homogeneous solution.

e Analysis: Acquire the *H and 3C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like methyl 2-oxocyclopentanecarboxylate, the neat liquid method is
appropriate.[5]

Background Spectrum: Record a background spectrum of the clean salt plates (KBr or NaCl)
to account for atmospheric CO2 and water vapor.[5]

o Sample Application: Place a small drop of the neat liquid sample onto one salt plate.[5]

o Film Formation: Place the second salt plate on top of the first, gently pressing to form a thin,
uniform film of the liquid between the plates.[5]

o Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and
acquire the IR spectrum.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds.[8]

o Sample Preparation: Prepare a dilute solution of methyl 2-oxocyclopentanecarboxylate
(e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8]

e GC-MS Parameters:

o GC Column: A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25
pm film thickness), is suitable.[8]

o Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.[8]
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[e]

Inlet Temperature: Set the inlet temperature to 250 °C.[8]
o Injection Volume: Inject 1 pL of the sample.[8]

o Oven Temperature Program: An initial temperature of 70 °C, held for 2 minutes, followed
by a ramp of 15 °C/min to 280 °C, with a final hold for 5 minutes, is a typical starting point.

[8]

o MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.[8]

Mass Range: Scan from m/z 40-400.[8]

lon Source Temperature: 230 °C.[8]

Transfer Line Temperature: 280 °C.[8]

o Data Analysis: Analyze the resulting chromatogram and mass spectra. The retention time will
be characteristic of the compound under the given conditions, and the mass spectrum will
provide confirmation of its identity.

Visualization of Spectroscopic Analysis Workflow
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Sample Handling

Methyl 2-oxocyclopentanecarboxylate
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Caption: Workflow for the spectroscopic analysis of methyl 2-oxocyclopentanecarboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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